molecular formula C11H12N2OS B15121851 1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol

1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol

Cat. No.: B15121851
M. Wt: 220.29 g/mol
InChI Key: AQFOMDDLGIPAMO-UHFFFAOYSA-N
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Description

1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol can be compared with other thienopyridine derivatives, such as:

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

1-thieno[3,2-b]pyridin-7-ylpyrrolidin-3-ol

InChI

InChI=1S/C11H12N2OS/c14-8-2-5-13(7-8)10-1-4-12-9-3-6-15-11(9)10/h1,3-4,6,8,14H,2,5,7H2

InChI Key

AQFOMDDLGIPAMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C3C(=NC=C2)C=CS3

Origin of Product

United States

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